1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

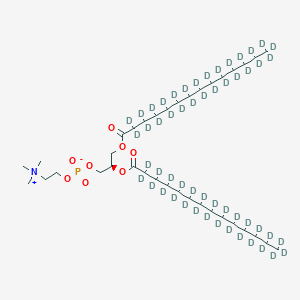

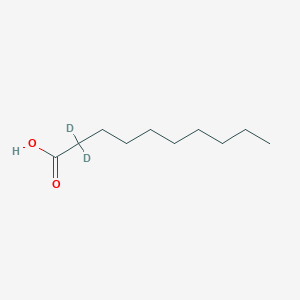

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is a phospholipid containing 14:0 fatty acids at the sn-1 and sn-2 positions . It is a synthetic phospholipid that can be used for liposome production in order to study the properties of lipid bilayers . It has been used as a standard for phospholipid analysis by LC-ESI-MS .

Synthesis Analysis

While specific synthesis methods for 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine were not found, it is known that it is a synthetic phospholipid .Molecular Structure Analysis

The empirical formula for 1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is C36D54H18NO8P, and its molecular weight is 732.27 .Physical And Chemical Properties Analysis

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine is a solid at room temperature. It should be stored at -20°C .Applications De Recherche Scientifique

Nanoparticle Adhesion and Transport in Brain

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has been found to promote the adhesion of nanoparticles to bio-membranes and transport in rat brain . The DMPC/PVP-SPIONs were effectively distributed on the membranes of axons, dendritic and myelin sheaths . The attachment of nanoparticles to bio-membranes in the brain could result from similar phospholipid structures of DMPC and the membranes . In addition, DMPC/PVP-SPIONs were transported in the brain faster than those without DMPC .

Drug Delivery and Neurotherapy

DMPC coated on the surface of SPIONs has advantages in neurotherapy and drug delivery . In vitro experiments found that DMPC/PVP-SPIONs enter cells more easily . These characteristics of iron oxide nanoparticles that are modified by phospholipids lead to potential applications in drug delivery or activating neuron membrane channels .

Phospholipid Analysis

1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been used as a standard for phospholipid analysis by LC-ESI-MS .

Enhancing Constancy and Antiproliferative Effect of Carmofur

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) has the ability to enhance the constancy and in vitro antiproliferative effect of carmofur .

Synthesis of Biocompatible Nanomaterials

The use of phospholipids as a surface modifier can facilitate the synthesis of biocompatible nanomaterials . DMPC can be used as a functional molecule for targeting cell membranes due to its good biocompatibility, biodegradability, the similarity with the cell membrane structures, and low immunological responses .

Inhibition of Protein Adsorption onto Surfaces

Poly (vinylpyrrolidone) (PVP) is an amphiphilic polymer which is able to inhibit protein adsorption onto surfaces . When combined with DMPC, it can further enhance this property .

Safety And Hazards

Orientations Futures

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine has potential applications in the field of biocompatible nanomaterials due to its good biocompatibility, biodegradability, similarity with cell membrane structures, and low immunological responses . It can be used as a functional molecule for targeting cell membranes .

Propriétés

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-RPLUSTTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677030 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimyristoyl-d54-sn-glycero-3-phosphocholine | |

CAS RN |

78415-49-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_27_)tetradecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is d54-DMPC often used in studies involving model cell membranes?

A1: d54-DMPC is a synthetic phospholipid frequently employed in research to create simplified model cell membranes. Its popularity stems from its well-defined structure and ability to form stable bilayers, mimicking natural cell membranes. The deuterated acyl chains in d54-DMPC provide distinct spectroscopic signatures, facilitating detailed investigations using techniques like infrared spectroscopy and neutron scattering.

Q2: How does the phase behavior of d54-DMPC affect its interaction with peptides?

A: Research using Sum Frequency Generation (SFG) vibrational spectroscopy has revealed that the orientation of peptides like alamethicin on d54-DMPC bilayers changes depending on whether the lipid is in a fluid or gel phase []. For example, at certain concentrations, alamethicin inserts into fluid phase d54-DMPC bilayers but lies flat on the surface of gel phase bilayers []. This highlights the importance of considering lipid phase behavior when studying peptide-membrane interactions.

Q3: Can you elaborate on the use of isotopic labeling in studying d54-DMPC interactions?

A: Isotopic labeling, specifically deuteration, is a powerful tool in d54-DMPC research. By using d54-DMPC with deuterated acyl chains alongside non-deuterated molecules like surfactants or other lipids, researchers can differentiate the spectroscopic signals from each component [, ]. This enables the study of molecular interactions, structural changes, and dynamics within mixed monolayers and bilayers with greater precision.

Q4: How does the presence of a hydrophilic surface modification affect d54-DMPC bilayer properties?

A: Studies using PM-IRRAS have shown that modifying gold electrodes with a hydrophilic monolayer of thioglucose significantly affects the structure of deposited d54-DMPC bilayers []. The hydrophilic layer creates a water cushion, preventing direct contact between the lipid headgroups and the metal surface. This leads to a lower tilt angle of the acyl chains compared to d54-DMPC deposited directly on bare gold [], highlighting the influence of surface properties on bilayer organization.

Q5: How is d54-DMPC used to study lipid exchange and transfer phenomena?

A: d54-DMPC plays a crucial role in understanding lipid exchange and transfer processes, particularly in systems mimicking biological membranes. By utilizing both deuterated (d54-DMPC) and non-deuterated (DMPC) forms, researchers can track the movement of lipids between vesicles, supported lipid bilayers, and even nanoparticles []. This allows for the investigation of factors affecting lipid exchange, such as temperature, ionic strength, and the presence of defects in the model membrane systems [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)

![(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester](/img/structure/B3025979.png)

![3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone](/img/structure/B3025981.png)

![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)